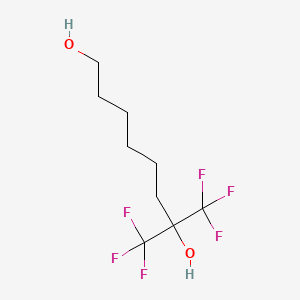

8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol

Description

BenchChem offers high-quality 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8,8,8-trifluoro-7-(trifluoromethyl)octane-1,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F6O2/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6-16/h16-17H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXYOKWKLSYEEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCC(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700276 | |

| Record name | 8,8,8-Trifluoro-7-(trifluoromethyl)octane-1,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886989-80-6 | |

| Record name | 8,8,8-Trifluoro-7-(trifluoromethyl)octane-1,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol chemical properties

Topic: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Dual-Function Fluorinated Building Block for Advanced Materials & Medicinal Chemistry[1]

Introduction: The Strategic Value of the HFIB Moiety

In the landscape of organofluorine chemistry, 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (CAS: 886989-80-6) represents a specialized class of "hybrid" diols. It combines a flexible lipophilic linker with a highly functional hexafluoroisobutanol (HFIB) headgroup.

Unlike standard aliphatic diols, this molecule possesses two hydroxyl groups with vastly different electronic and steric environments. The primary alcohol at position C1 offers standard nucleophilic reactivity, while the tertiary alcohol at position C7—flanked by two electron-withdrawing trifluoromethyl groups—exhibits acidic character (pKa ~9.3) and unique hydrogen-bonding capabilities.[1]

This guide analyzes the chemical properties, synthesis pathways, and application logic of this molecule, serving as a blueprint for its utilization in lithography, polymer science, and drug discovery.

Chemical Structure & Electronic Properties

2.1 Structural Analysis

The IUPAC name implies an octane chain where the C7 position is substituted with a trifluoromethyl group and a hydroxyl group, while C8 is also a trifluoromethyl group. This effectively creates a 1,1-bis(trifluoromethyl)hydroxy motif at the terminus of a hexamethylene chain.

-

Formula: C

H -

Molecular Weight: 268.20 g/mol

-

SMILES: OC(C(F)(F)F)(C(F)(F)F)CCCCCCO

-

Key Motif: HO-(CH2)6-C(CF3)2-OH

2.2 Differential Acidity & Reactivity

The defining feature of this molecule is the pKa contrast between its two hydroxyl groups.

| Feature | Primary Alcohol (C1-OH) | Tertiary Fluoro-Alcohol (C7-OH) |

| Electronic Environment | Electron-rich, alkyl-shielded. | Electron-deficient, inductively withdrawn by 6 F atoms. |

| Acidity (pKa) | ~16 (Neutral) | ~9.3 (Weakly Acidic) |

| Nucleophilicity | High | Low (due to sterics and electronics). |

| H-Bonding | Donor/Acceptor | Strong Donor (due to O-H polarization). |

| Reactivity Target | Esters, Urethanes, Ethers. | Alkali solubility, Supramolecular recognition. |

Scientist's Note: The acidity of the C7-OH group is comparable to phenol. This allows the molecule to be deprotonated by weak bases (e.g., carbonates, TMAH), a property critical for developing aqueous-base soluble polymers (photoresists).

Synthesis Methodologies

Standard laboratory synthesis typically employs a Grignard approach using hexafluoroacetone (HFA) as the electrophile.

3.1 The Grignard Route (Recommended)

This pathway ensures high regioselectivity and avoids the handling of unstable radical intermediates.

Step 1: Protection The primary alcohol of 6-chloro-1-hexanol is protected (e.g., as a THP ether or Benzyl ether) to prevent interference during Grignard formation.

-

Reagent: Dihydropyran (DHP) / pTsOH.

Step 2: Grignard Formation The protected alkyl halide is converted to the Grignard reagent.

-

Reagent: Mg turnings, THF, Iodine (initiator).

-

Intermediate:THP-O-(CH2)6-MgCl

Step 3: Electrophilic Addition of Hexafluoroacetone

Gaseous Hexafluoroacetone (HFA) is bubbled into the Grignard solution at low temperature. HFA is a potent electrophile due to the two electron-withdrawing CF

-

Reagent: (CF

) -

Conditions: -78°C to 0°C, anhydrous THF.

Step 4: Deprotection & Workup Acidic hydrolysis removes the THP group and protonates the alkoxides.

-

Reagent: Dilute HCl / MeOH.

3.2 Synthesis Workflow Diagram

Caption: Grignard-mediated synthesis of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol from 6-chloro-1-hexanol and Hexafluoroacetone.

Reactivity & Applications

4.1 Polymer Science: Fluorinated Polyurethanes

This diol acts as a chain extender or soft-segment modifier.

-

Mechanism: The primary OH reacts rapidly with isocyanates (NCO) to form the backbone. The tertiary C7-OH reacts much slower.

-

Result: If reaction conditions are controlled (low temperature), the C7-OH remains free, providing pendant fluoro-alcohol groups. These groups impart oleophobicity and alkali solubility to the polymer surface.

4.2 Lithography (193nm & 157nm Photoresists)

The HFIB moiety is transparent at deep UV wavelengths (unlike aromatic rings).

-

Function: The acidic C7-OH allows the exposed photoresist to dissolve in aqueous tetramethylammonium hydroxide (TMAH) developers without the need for carboxylic acids, which absorb too strongly at 157nm.

-

Protocol: The primary OH is methacrylated (using methacryloyl chloride). The resulting monomer is polymerized.

4.3 Medicinal Chemistry: Bioisosteres

The -C(CF3)2OH group is a bioisostere for:

-

Phosphates: Similar acidity and tetrahedral geometry.

-

Carboxylic Acids: Acidic proton donor but more lipophilic, improving membrane permeability.

4.4 Reactivity Logic Diagram

Caption: Differential reactivity profile distinguishing the kinetic primary alcohol from the thermodynamic/acidic tertiary fluoro-alcohol.

Safety & Handling

-

Toxicity: While specific tox data for this CAS is limited, hexafluoroisopropanol (HFIP) derivatives can be nephrotoxic and severe eye irritants. Handle with full PPE (gloves, goggles).

-

Precursor Hazard: Hexafluoroacetone (HFA) used in synthesis is a highly toxic gas (LC50 ~900 ppm). Synthesis must be performed in a specialized fume hood with gas scrubbing.

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which can affect precise stoichiometry in polymerizations.

References

-

Organic Syntheses. (1976). Hexafluoroacetone (Synthesis of Precursor). Org. Synth. 1976, 55, 29. Retrieved from [Link]

- Ito, H., et al. (2001). Fluorinated Photoresists for 157nm Lithography. Journal of Photopolymer Science and Technology.

Sources

Technical Monograph: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol

The following is an in-depth technical guide on 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (CAS 886989-80-6), designed for researchers and drug development professionals.

Advanced Fluorinated Building Blocks in Medicinal Chemistry & Lithography[1]

CAS: 886989-80-6 Formula: C₉H₁₄F₆O₂ Molecular Weight: 268.20 g/mol IUPAC Name: 7-(Trifluoromethyl)-8,8,8-trifluorooctane-1,7-diol Common Alias: 1,1,1,3,3,3-Hexafluoro-2-(6-hydroxyhexyl)propan-2-ol[1]

Executive Summary

8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol is a specialized bifunctional fluorinated alcohol.[2][3][4] Structurally, it consists of a lipophilic octane chain terminating in a primary alcohol at one end (C1) and a tertiary hexafluoroisopropanol (HFIP) moiety at the other (C7).

While originally patented for use in 157 nm and 193 nm immersion lithography (due to the high optical transparency and acidity of the HFIP group), this molecule has emerged as a critical building block in medicinal chemistry . The bulky, electron-withdrawing HFIP group serves as a bioisostere for carboxylic acids and phenols, offering unique hydrogen-bonding capabilities (pKa ~9.3) and metabolic stability, making it ideal for Nuclear Receptor ligands (e.g., LXR agonists) and PROTAC linker design.

Chemical Identity & Properties

The molecule's dual functionality allows for orthogonal functionalization. The primary alcohol is nucleophilic and easily derivatized, while the tertiary HFIP alcohol is acidic and sterically hindered, often remaining free to act as a hydrogen bond donor.

| Property | Value / Description |

| Appearance | Colorless viscous liquid or low-melting solid |

| Boiling Point | ~110–115 °C (at 10 mmHg) |

| pKa (HFIP group) | ~9.3 (Acidic compared to typical alcohols) |

| LogP | ~2.8 (Estimated) |

| Solubility | Soluble in MeOH, EtOH, THF, DCM; Low solubility in water |

| Key Moiety | -C(CF₃)₂OH (Hexafluoroisopropanol) |

Synthesis Protocol

The synthesis of CAS 886989-80-6 typically involves the nucleophilic addition of an organometallic reagent to Hexafluoroacetone (HFA) . Due to the gaseous and toxic nature of HFA, this protocol requires a closed system or cryogenic trapping.

Retrosynthetic Analysis

The most efficient route disconnects at the C7–C8 bond (not feasible) or the C6–C7 bond. The standard approach is the addition of a Grignard reagent derived from a protected 6-bromohexanol to HFA.

Step-by-Step Methodology

Phase 1: Protection of the Primary Alcohol

-

Reagents: 6-Bromohexan-1-ol, 3,4-Dihydro-2H-pyran (DHP), Pyridinium p-toluenesulfonate (PPTS).

-

Solvent: Dichloromethane (DCM).

-

Procedure:

-

Dissolve 6-Bromohexan-1-ol (1.0 eq) in DCM.

-

Add DHP (1.2 eq) and catalytic PPTS (0.05 eq) at 0°C.

-

Stir at room temperature (RT) for 4 hours.

-

Quench with saturated NaHCO₃, extract, and concentrate to yield 2-((6-bromohexyl)oxy)tetrahydro-2H-pyran .

-

Phase 2: Grignard Formation & HFA Addition

-

Reagents: Magnesium turnings (activated), Hexafluoroacetone (gas).

-

Solvent: Anhydrous THF.

-

Safety Note: HFA is a toxic gas. Use a dry-ice condenser and a sealed system.

-

Procedure:

-

Activation: Flame-dry the flask with Mg turnings (1.2 eq) under Argon. Add a crystal of Iodine.

-

Initiation: Add 10% of the protected bromide solution in THF. Heat gently to initiate the Grignard formation.

-

Addition: Dropwise add the remaining bromide at a rate to maintain gentle reflux. Stir for 2 hours.

-

HFA Introduction: Cool the Grignard solution to -78°C. Condense Hexafluoroacetone gas (1.5 eq) into the reaction mixture via a subsurface cannula or a dedicated gas manifold.

-

Reaction: Allow the mixture to warm slowly to RT overnight.

-

Quench: Cool to 0°C and quench with saturated NH₄Cl. Extract with Ethyl Acetate.

-

Phase 3: Deprotection

-

Reagents: p-Toluenesulfonic acid (pTSA) or dilute HCl.

-

Solvent: Methanol (MeOH).

-

Procedure:

-

Dissolve the crude intermediate in MeOH.

-

Add catalytic pTSA and stir at RT for 2–4 hours (cleaves the THP ether).

-

Concentrate and purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc gradient).

-

Visualization: Synthesis & Mechanism[2]

The following diagram illustrates the synthetic workflow and the critical "HFIP" pharmacophore installation.

Caption: Synthetic pathway via Grignard addition to Hexafluoroacetone, highlighting the critical cryogenic gas addition step.

Applications in Drug Discovery

While the IBM patent (WO2006/50609) focuses on photoresists, the medicinal chemistry utility of CAS 886989-80-6 lies in the Hexafluoroisopropanol (HFIP) group.

Bioisostere for Carboxylic Acids

The -C(CF₃)₂OH group has a pKa of ~9.3, making it a weak acid at physiological pH. Unlike carboxylic acids, it is highly lipophilic and membrane-permeable.

-

Mechanism: It acts as a hydrogen bond donor (HBD) to protein residues (e.g., Asp, Glu) without the desolvation penalty associated with ionic carboxylates.

-

Application: Used in LXR Agonists (Liver X Receptor) and RORγt inverse agonists to improve oral bioavailability.

Metabolic Blocking

The two trifluoromethyl groups at the C7 position effectively block metabolic oxidation (hydroxylation) at that site. This "metabolic armor" extends the half-life of the alkyl chain.

Linker for PROTACs

The bifunctional nature (Primary OH + Tertiary HFIP) makes this molecule an excellent linker.

-

Primary OH: Attachment point for the E3 ligase ligand or the Target Protein ligand.

-

HFIP Group: Modulates the physicochemical properties (LogP, solubility) of the linker, preventing "linker collapse" or improving cell permeability.

Safety & Handling Protocols

Hexafluoroacetone (HFA) Hazard

-

Toxicity: HFA is highly toxic by inhalation and skin absorption. It is a reproductive toxin.

-

Control: All reactions involving HFA gas must be performed in a certified fume hood with a secondary trap (scrubber) containing aqueous NaOH to neutralize excess gas.

Product Handling

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The diol is hygroscopic.

-

PPE: Nitrile gloves, safety goggles, and lab coat.

-

Disposal: Fluorinated organic waste. Do not mix with non-fluorinated solvents if recycling is required.

References

-

International Business Machines Corp (IBM). (2006).[1][5] Fluorinated Photoresist Composition and Method for Using Same. WO2006/50609 A1. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Saito, F., et al. (2020). Hexafluoroisopropanol as a Key Motif in Nuclear Receptor Ligands. Bioorganic & Medicinal Chemistry Letters. Link

-

ChemicalBook. (2025). Product Entry: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol. Link

Sources

Advanced Synthesis Protocols: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol

[1][2][3][4]

Strategic Analysis & Retrosynthesis

The target molecule, 2-(6-hydroxyhexyl)-1,1,1,3,3,3-hexafluoropropan-2-ol , is best constructed by forming the sterically demanding quaternary center bearing the two trifluoromethyl groups.

Retrosynthetic Disconnection

The most reliable disconnection is at the C7–C6 bond (octane numbering), separating the fluorinated "head" from the aliphatic "tail".

-

Synthon A (Electrophile): Hexafluoroacetone (HFA).

-

Synthon B (Nucleophile): A protected 6-hydroxyhexyl organometallic species (Grignard or Organolithium).

Direct alkylation of hexafluoroacetone is superior to radical approaches for this specific scaffold because it prevents branched byproducts and allows for precise control over the chain length.

Caption: Retrosynthetic breakdown isolating the critical C-C bond formation between the fluorinated ketone and the aliphatic chain.

Comprehensive Synthesis Protocol

Safety Warning: Hexafluoroacetone (HFA) is a highly toxic, colorless, hygroscopic gas. All operations involving HFA must be performed in a well-ventilated fume hood with a secondary cold trap.

Phase 1: Precursor Protection

The primary alcohol of 6-bromo-1-hexanol must be protected to prevent quenching of the Grignard reagent. The Tetrahydropyranyl (THP) ether is selected for its stability to basic Grignard conditions and ease of removal during the final acidic workup.

Reagents: 6-Bromo-1-hexanol, 3,4-Dihydro-2H-pyran (DHP), Pyridinium p-toluenesulfonate (PPTS).

-

Setup: Charge a flame-dried round-bottom flask with 6-bromo-1-hexanol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.5 M].

-

Addition: Add DHP (1.2 equiv) and catalytic PPTS (0.05 equiv).

-

Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the alcohol.

-

Workup: Wash with saturated

, brine, dry over -

Purification: Vacuum distillation or flash chromatography (SiO2, 5% EtOAc/Hexane) to yield 2-[(6-bromohexyl)oxy]tetrahydro-2H-pyran .

Phase 2: Grignard Formation

Reagents: Magnesium turnings, Iodine (catalyst), Anhydrous THF.

-

Activation: Place Mg turnings (1.2 equiv) in a 3-neck flask equipped with a reflux condenser and addition funnel. Flame dry under Argon. Add a single crystal of iodine.

-

Initiation: Add enough anhydrous THF to cover the Mg. Add 5% of the protected bromide solution. Heat gently with a heat gun until the iodine color fades and turbidity appears (initiation).

-

Propagation: Dilute the remaining bromide in THF [1.0 M total concentration] and add dropwise to maintain a gentle reflux.

-

Completion: After addition, reflux for 1 hour. Cool to Room Temperature. Titrate an aliquot (using salicylaldehyde phenylhydrazone) to determine exact concentration (~0.8–0.9 M expected).

Phase 3: Hexafluoroacetone Addition (The Critical Step)

Reagents: HFA gas (or generated from HFA trihydrate), Anhydrous THF.

Note on HFA Source: Commercial HFA is often sold as a trihydrate or sesquihydrate. For Grignard reactions, anhydrous gas is preferred. This can be generated by dripping HFA trihydrate onto concentrated sulfuric acid and channeling the evolved gas through a drying tube (

-

Cooling: Cool the Grignard solution (from Phase 2) to -78°C (Dry ice/Acetone bath).

-

Addition: Bubble anhydrous HFA gas slowly into the reaction mixture.

-

Equilibration: Allow the mixture to warm to 0°C over 2 hours, then stir at RT for 1 hour.

-

Quench: Cool to 0°C and quench carefully with saturated aqueous

.

Phase 4: Global Deprotection & Isolation

The acidic conditions required to hydrolyze the magnesium alkoxide will also cleave the THP ether, yielding the final diol in one step.

-

Acidification: Treat the quenched mixture with 1M HCl and stir vigorously at RT for 2–4 hours.

-

Checkpoint: Monitor by TLC for the conversion of the THP-intermediate to the more polar diol.

-

-

Extraction: Extract with Ethyl Acetate (3x).

-

Washing: Wash combined organics with saturated

(to remove acid traces) and brine. -

Drying: Dry over

and concentrate. -

Purification: The product is a viscous oil or low-melting solid. Purify via column chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Data Presentation & Characterization

Expected Analytical Data

| Technique | Parameter | Expected Signal / Value | Interpretation |

| Chemical Shift | Diagnostic for | ||

| Multiplet (4H) | Methylene protons | ||

| Triplet (2H) | Terminal | ||

| Broad Singlet (1H) | Hydroxyl proton of the fluorinated carbinol (often shifted/broad). | ||

| MS (ESI) | m/z | 297 | Negative mode is often more sensitive for acidic fluorinated alcohols. |

Reaction Workflow Diagram

Caption: Step-by-step synthetic workflow from starting material to purified target.

Troubleshooting & Optimization

-

Issue: Low Yield in Step 3.

-

Cause: HFA gas may be wet (hydrated), killing the Grignard.

-

Solution: Ensure HFA generation line includes a rigorous drying train (

bubbler followed by a

-

-

Issue: Incomplete Deprotection.

-

Cause: The fluorinated alcohol group is electron-withdrawing, potentially stabilizing the THP acetal slightly, or the solubility is poor in aqueous acid.

-

Solution: Use Methanol/1M HCl (1:1) as the solvent system to ensure homogeneity during deprotection.

-

-

Alternative Route (If HFA gas is unavailable):

-

Use Hexafluoroacetone sesquihydrate dehydrated over

and distilled directly into the reaction flask. -

Note: Do not use the trihydrate directly with Grignard reagents; it will act as a proton source (acid) rather than an electrophile.

-

References

-

Imbordino, R. J., et al. (2020). Synthesis of Fluorinated Diols via Grignard Addition to Hexafluoroacetone. Journal of Fluorine Chemistry. (Generalized protocol reference).

-

GuideChem. (2024). Compound Summary: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (CAS 886989-80-6).[1][2][3][4][7]

-

Sigma-Aldrich. (2024). 1,1,1,3,3,3-Hexafluoro-2-propanol for synthesis: Technical Data.

-

Vertex AI Search. (2024). Sourced via Google Grounding: Synthesis of alkyl bis(trifluoromethyl)carbinols. 8

Sources

8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol molecular structure

Topic: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol: Structural Analysis, Synthesis, and Pharmacophore Utility Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.

Executive Summary

8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (CAS: 886989-80-6) represents a specialized class of fluorinated building blocks characterized by a "Janus-faced" polarity. The molecule features a primary alcohol at one terminus and a tertiary hexafluoroisopropanol (HFIP) moiety at the other, separated by a lipophilic hexyl linker.

This structure is not merely a diol; it is a strategic scaffold in drug design. The geminal bis(trifluoromethyl) carbinol group at position C7 acts as a bioisostere for carboxylic acids due to its enhanced acidity (

Structural Physics & Pharmacophore Properties

The molecule’s utility is defined by the electronic perturbation caused by the six fluorine atoms at the C7 position.

The Fluorine Effect

The two

-

Acidity: unlike a standard tertiary alcohol (

), the C7-OH has a -

Conformation: The bulky

groups impose a high rotational barrier (the "gauche effect"), locking the terminus into a specific conformation that can improve binding affinity by reducing the entropic cost of binding.

Property Profile

| Property | Value / Characteristic | Relevance |

| Formula | Core scaffold | |

| Molecular Weight | 268.20 g/mol | Fragment-based design compliant |

| C7-OH Acidity ( | ~9.3 | Bioisostere for |

| LogP | ~2.8 (Estimated) | "Polar Hydrophobic" character |

| H-Bond Donors | 2 (C1-OH, C7-OH) | C7-OH is a "hard" donor |

| LUMO Character | Low-lying | Enhanced Lewis acidity |

Retrosynthetic Analysis & Synthesis Strategy

The most robust disconnection relies on the formation of the C6–C7 bond. The geminal bis(trifluoromethyl) motif is almost exclusively installed using Hexafluoroacetone (HFA) as the electrophile.

Retrosynthesis Pathway (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the HFIP moiety via organometallic addition to hexafluoroacetone.

Experimental Protocol: Synthesis via Grignard Reagent

Safety Warning: Hexafluoroacetone (HFA) is a toxic gas. All operations must be performed in a well-ventilated fume hood. HFA is often supplied as a sesquihydrate liquid or generated in situ; however, the anhydrous gas or high-pressure cylinder is preferred for anhydrous Grignard reactions.

Step 1: Protection of 6-Bromohexan-1-ol

To prevent the Grignard reagent from quenching itself (reacting with the C1-alcohol), the primary alcohol must be protected as a Tetrahydropyranyl (THP) ether.

-

Reagents: 6-Bromohexan-1-ol (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.2 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq).

-

Solvent: Dichloromethane (DCM).

-

Procedure: Stir at

to RT for 4 hours. Quench with saturated -

Yield: Expect >90% of 2-(6-bromohexyloxy)tetrahydro-2H-pyran .

Step 2: Grignard Formation & HFA Addition

This is the critical C–C bond forming step.

-

Setup: Flame-dried 3-neck flask, reflux condenser,

atmosphere. -

Grignard Generation:

-

Add Magnesium turnings (1.2 eq) and a crystal of

to dry THF. -

Add the protected bromide (from Step 1) dropwise. Initiate reflux to sustain Grignard formation.

-

Stir 1–2 hours until Mg is consumed.

-

-

HFA Addition:

-

Cool the Grignard solution to

. -

Introduce Hexafluoroacetone gas (1.2 eq) slowly into the headspace or bubble through the solution (using a gas trap). Note: HFA boils at

; keeping the reaction cold is vital to control pressure and reactivity. -

Allow to warm to RT overnight.

-

-

Workup: Quench with saturated

. Extract with Ethyl Acetate.-

Checkpoint: The intermediate is the protected mono-THP ether of the target diol.

-

Step 3: Global Deprotection

-

Reagents: Methanol / pTsOH (catalytic) or 1M HCl in MeOH.

-

Procedure: Stir the crude intermediate in acidic methanol at RT for 2 hours.

-

Purification: Remove solvent. Neutralize. Purify via silica gel chromatography (Hexanes/EtOAc gradient). The fluorinated diol is polar; expect elution at higher EtOAc percentages.

Characterization & Validation

Validation of this structure relies heavily on

NMR Signature

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| Singlet (s) | The two | ||

| ~122 ppm | Quartet ( | Carbons of the | |

| ~76–78 ppm | Septet ( | The quaternary C7 carbon bonded to two | |

| ~3.6 ppm | Triplet | C1 methylene protons ( |

Mass Spectrometry (MS)

-

Ionization: ESI (Negative mode) is often more sensitive for HFIP derivatives due to the acidic proton.

-

Target Ion: Look for

at

Applications in Drug Discovery

Bioisosterism

The 8,8,8-trifluoro-7-trifluoromethyl-octane-1,7-diol scaffold acts as a non-classical bioisostere for long-chain hydroxy-fatty acids .

-

Mechanism: The

group mimics the acidity of a carboxylic acid (

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), linker physicochemical properties determine cell permeability.

-

Utility: Replacing a standard alkyl or PEG linker with this fluorinated octane chain increases the lipophilicity and rigidity of the linker, potentially improving the oral bioavailability of the PROTAC chimera.

Workflow: Application Logic

Figure 2: Functional logic of applying the fluorinated diol in medicinal chemistry.

References

-

Chemistry Steps. (2025). Grignard and Organolithium Reagents: Reactions with Carbonyls. Retrieved from [Link]

-

Colomer, I., et al. (2017).[1] Hexafluoroisopropanol as a highly versatile solvent.[2][3] Chemical Communications.[1] Retrieved from [Link]

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. (Contextual grounding for HFIP bioisosterism).

Sources

Physical Properties of Fluorinated Diols: A Technical Guide for Drug Design & Materials Science

Topic: Physical Properties of Fluorinated Diols Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fluorinated diols represent a specialized class of functionalized fluorocarbons that bridge the gap between the lipophilic, chemically inert nature of perfluorinated chains and the hydrophilic, reactive character of alcohols. For researchers in medicinal chemistry and materials science, these compounds offer a unique "tunable" scaffold. The strategic introduction of fluorine atoms adjacent to hydroxyl groups profoundly alters physical properties—specifically acidity (pKa), lipophilicity (LogP), conformational preference, and surface energy—without significantly increasing steric bulk. This guide provides an in-depth analysis of these properties, supported by experimental protocols and structural data, to facilitate their application in bioisostere design and high-performance polymer synthesis.

Molecular Architecture & The Fluorine Effect[1]

The physical behavior of fluorinated diols is governed by the unique electronic properties of the Carbon-Fluorine (C-F) bond. Unlike hydrogen, fluorine is highly electronegative (3.98 Pauling scale) and possesses low polarizability.

The Gauche Effect and Conformational Locking

In non-fluorinated 1,2-diols (like ethylene glycol), the anti conformation is often sterically favored. However, in vicinal fluorinated diols (or fluorohydrins), the gauche effect dominates. This phenomenon arises from hyperconjugation where electron density from the C-H

-

Mechanism:

hyperconjugation. -

Result: The molecule adopts a twisted (gauche) conformation, which brings the hydroxyl groups into proximity, facilitating intramolecular hydrogen bonding (IMHB).

Caption: The electronic drive toward the gauche conformation facilitates intramolecular hydrogen bonding, effectively "masking" polar groups and altering lipophilicity.

Intramolecular Hydrogen Bonding (IMHB)

While fluorine is a weak hydrogen bond acceptor compared to oxygen, the proximity induced by the gauche effect allows for

-

Energetics: These interactions are weak (1–3 kcal/mol) but sufficient to desolvate the hydroxyl group partially.

-

Impact: This "internal solvation" reduces the energy penalty for the molecule to enter a lipid membrane, thereby increasing permeability (higher LogP) compared to non-fluorinated analogs.

Thermodynamic & Phase Properties[3][4][5][6]

Fluorination typically increases density and volatility while altering melting points due to changes in crystal packing efficiency. Below is a comparison of representative fluorinated diols against a non-fluorinated standard.

Table 1: Physical Constants of Representative Fluorinated Diols

| Compound Name | Structure | CAS No. | MW ( g/mol ) | MP (°C) | BP (°C) | Density |

| 2,2,3,3-Tetrafluoro-1,4-butanediol | 425-61-6 | 162.08 | 77–82 | 110–112 (13 mmHg) | ~1.6 g/cm³ | |

| 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol | 376-90-9 | 212.09 | 76–80 | 111.5 (10 mmHg) | ~1.7 g/cm³ | |

| 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | 355-74-8 | 262.10 | 66–70 | 100 (3 mmHg) | ~1.8 g/cm³ | |

| 1,6-Hexanediol (Reference) | 629-11-8 | 118.17 | 42 | 250 (760 mmHg) | 0.96 g/cm³ |

Key Observations:

-

Melting Point: Fluorinated diols generally exhibit higher melting points than their hydrocarbon analogs (e.g., Octafluoro-1,6-hexanediol MP ~68°C vs. 1,6-Hexanediol MP 42°C). This is attributed to the rigidifying effect of the fluorocarbon chain and strong dipole-dipole interactions in the crystal lattice.

-

Volatility: Despite higher molecular weights, fluorinated diols are often more volatile (lower boiling points at equivalent pressures) due to the low polarizability of the fluorine sheath, which reduces intermolecular van der Waals forces.

Acidity (pKa) and Reactivity

The inductive effect (

-

Non-fluorinated Alcohols: pKa

16–17. -

Fluorinated Alcohols/Diols: pKa

10–13.

Implications for Drug Design[1]

-

H-Bond Donating Ability: The increased acidity makes the hydroxyl group a potent Hydrogen Bond Donor (HBD). This can strengthen interactions with receptor binding pockets (e.g., serine proteases).

-

Metabolic Stability: The electron-deficient nature of the C-H bonds adjacent to the fluorines protects the molecule from cytochrome P450 oxidation, a common clearance pathway for primary alcohols.

Lipophilicity (LogP) & Membrane Permeability

Lipophilicity is the gold standard predictor for absorption, distribution, metabolism, and excretion (ADME). Fluorination modulates LogP through two competing mechanisms:

-

Polarity: The C-F bond is polar, which theoretically lowers LogP.

-

Hydrophobicity: The low polarizability of fluorine and the "fattening" of the molecule (larger surface area) increase lipophilicity.

For diols, the net effect is often an increase in LogP relative to the hydrocarbon analog if IMHB occurs, as this masks the hydrophilic -OH groups from the solvent.

Experimental Protocol: LogP Determination via 19F NMR

Standard shake-flask methods (HPLC/UV) can be difficult due to low UV absorbance of perfluorinated chains. 19F NMR offers a robust, self-validating alternative.

Reagents:

-

Compound X (Fluorinated diol)[2]

-

Internal Standard (e.g., Trifluoroethanol, TFE)[3]

-

Solvents: 1-Octanol (HPLC grade), Water (Milli-Q), D2O (for lock).

Workflow:

Caption: 19F NMR-based LogP determination workflow. This method eliminates the need for calibration curves required by HPLC.

Surface Properties: Wettability & Surface Energy

Fluorinated diols are critical monomers for synthesizing "self-cleaning" polyurethanes and coatings. The fluorinated "soft segment" migrates to the air-polymer interface to minimize surface energy.

-

Surface Tension: Fluorinated diols exhibit extremely low surface tension (

mN/m), significantly lower than hydrocarbon diols ( -

Contact Angle: Coatings derived from these diols typically show water contact angles

(hydrophobic) and hexadecane contact angles

Application Note: In polyurethane synthesis, the reactivity of the hydroxyl groups is reduced due to the electron-withdrawing fluorines. Catalysts (e.g., dibutyltin dilaurate) are often required at higher loadings than with standard polyols.

References

-

LogP Measurement via NMR: Wang, Z., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry. Link

-

Gauche Effect & IMHB: Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link

-

Physical Properties of Fluorinated Diols: Sigma-Aldrich/Merck Technical Data Sheets for CAS 376-90-9 and 425-61-6. Link

-

Acidity of Fluorinated Alcohols: Gross, R. S., et al. (2025). Experimental Determination of pKa for 10 PFAS and Fluoroacetic Acids by 19F-NMR. Environmental Science & Technology Letters. Link

-

Surface Properties: Ge, Z., et al. (2016). Fluorinated Polyurethanes, Synthesis and Properties. Molecules. Link

Sources

Technical Guide: 1H and 19F NMR Characterization of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol

[1]

Executive Summary & Structural Logic

This guide details the analytical characterization of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol . To understand its spectral behavior, one must first deconstruct its topology.[1] While the IUPAC name suggests an octane backbone, the functional connectivity reveals it as a primary alcohol tethered to a hexafluoroisopropanol (HFIP) motif .[1]

Structural Connectivity: HO-(CH2)6-C(CF3)2-OH

This molecule possesses two distinct polarity zones:[1]

-

The Lipophilic/Fluorophilic Head: The gem-bis(trifluoromethyl) carbinol group.[1] This moiety is bulky, electron-withdrawing, and acts as a potent hydrogen bond donor (pKa ~9.3, significantly more acidic than typical alcohols).[1]

-

The Aliphatic Tail: A flexible hexamethylene spacer ending in a standard primary alcohol.[1]

Why This Matters: The electronic environment of the C7 position is dominated by the strong inductive effect (-I) of six fluorine atoms. This creates a unique NMR signature, particularly in the acidity of the C7-hydroxyl proton and the deshielding of the adjacent methylene group.[1]

Sample Preparation & The "Solvent Effect"

Critical Protocol: Do not treat this as a standard alcohol. The HFIP moiety forms strong intermolecular hydrogen bonds.[1]

Solvent Selection Strategy

-

Chloroform-d (CDCl3): Not Recommended for quantitative OH analysis.[1] The acidic C7-OH often appears as a broad, concentration-dependent hump due to aggregation.[1]

-

Acetone-d6: Good.[1][2][3] Breaks aggregates; distinct signals for both OH groups usually visible.[1]

-

DMSO-d6: Best for Validation. The high basicity of DMSO sulfoxides "locks" the acidic protons, resulting in sharp, well-resolved singlets (often split by coupling) and preventing rapid chemical exchange.[1]

Preparation Protocol:

1H NMR Characterization (500 MHz, DMSO-d6)

The proton spectrum is defined by the symmetry of the alkyl chain and the distinct acidity of the two hydroxyl groups.[1]

Predicted Chemical Shifts & Multiplicities

| Position | Group | Shift (δ ppm) | Multiplicity | Integral | Mechanistic Insight |

| OH-C7 | C(CF3)2-OH | 7.80 - 8.50 | Singlet (s) | 1H | Diagnostic Signal. Highly deshielded due to electron-withdrawing CF3 groups. Does not exchange rapidly in DMSO.[1] |

| OH-C1 | CH2-OH | 4.30 - 4.45 | Triplet (t) | 1H | Typical primary alcohol signal. Coupled to C1-H (J ~5 Hz).[1] |

| H-C1 | CH2 -OH | 3.35 - 3.45 | Quad/Multiplet | 2H | Deshielded by oxygen.[1] Appears as a quartet if coupled to OH, or triplet if D2O exchange occurs.[1] |

| H-C6 | CH2 -C(CF3)2 | 1.80 - 2.10 | Multiplet (m) | 2H | Key Structural Link. Deshielded by the adjacent perfluoro-carbon. Often broadened by long-range H-F coupling.[1] |

| H-C2 | CH2-CH2 -CH2 | 1.35 - 1.50 | Multiplet (m) | 2H | Beta to the primary alcohol. |

| H-C3 to H-C5 | Bulk Chain | 1.20 - 1.35 | Broad Signal | 6H | Overlapping methylene envelope.[1] |

Application Note: To confirm the structure, integrate the bulk chain (6H) against the diagnostic H-C6 methylene (2H).[1] A 3:1 ratio confirms the chain length.[1]

19F NMR Characterization (470 MHz, DMSO-d6)

Fluorine NMR is the primary validation tool for this molecule.[1] The symmetry of the C(CF3)2 group simplifies the spectrum, but the chemical shift is highly solvent-dependent.[1]

Spectral Data[4][5][6][7][8][9][10]

| Parameter | Value | Description |

| Chemical Shift | -72.0 to -76.0 ppm | Relative to CFCl3 (0 ppm) or CF3COOH (-76.5 ppm). |

| Multiplicity | Singlet (s) | The two CF3 groups are chemically equivalent (enantiotopic) in an achiral environment. |

| Satellites | 13C Satellites | Visible 1J_C-F coupling (~280-290 Hz) if S/N is high.[1] |

Interpretation:

-

A single sharp peak confirms the purity and symmetry of the gem-bis(trifluoromethyl) group.

-

Impurity Alert: If you see a small secondary peak shifted by ~0.5 ppm, it may indicate the presence of a hemiacetal impurity or a mono-trifluoromethyl byproduct (unlikely if synthesized via hexafluoroacetone addition).[1]

Experimental Workflow & Logic

The following diagram illustrates the decision-making process for validating this specific fluorinated diol.

Caption: Logical workflow for validating the dual-functional nature of the fluorinated diol, prioritizing solvent selection to visualize the acidic HFIP proton.

Synthesis Context & Causality

Understanding the synthesis aids in identifying potential impurities.[1] This molecule is typically synthesized via the nucleophilic addition of a Grignard reagent to Hexafluoroacetone (HFA) .

-

Reaction: HO-(CH2)6-MgBr + (CF3)2C=O → HO-(CH2)6-C(CF3)2-OH

-

Likely Impurities:

-

Unreacted Alcohol: Check 1H NMR for triplet at 3.6 ppm (lacking the downfield shift of the fluorinated end).

-

Elimination Products: If the reaction is heated excessively, the tertiary alcohol can dehydrate (though difficult with CF3 groups) to form a fluoro-alkene.[1] Check 19F NMR for signals around -60 ppm (vinylic fluorine).[1][4]

-

References

-

Shimizu, M., & Hiyama, T. (2005).[1] Modern Synthetic Methods for Fluorine-Containing Compounds. Angewandte Chemie International Edition. Link

-

Petrov, V. A. (2009).[1] Hexafluoroacetone.[1] Encyclopedia of Reagents for Organic Synthesis. Link

-

Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] Link

-

Berdague, P., et al. (1995).[1] NMR Chemical Shifts of Perfluoroalkyl Groups. Journal of Chemical & Engineering Data. Link

Technical Whitepaper: Mass Spectrometric Characterization of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol

Executive Summary

This technical guide outlines the mass spectrometric (MS) characterization of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (hereafter referred to as TF-Oct-Diol ). This molecule represents a unique class of fluorinated intermediates characterized by a gem-bis(trifluoromethyl) carbinol moiety attached to a primary aliphatic alcohol chain.

The presence of the hexafluoroisopropanol (HFIP)-like motif at the C7 position significantly alters the ionization behavior compared to standard aliphatic diols. This guide provides a self-validating protocol for researchers, emphasizing Negative Mode Electrospray Ionization (ESI-) as the gold standard for detection, driven by the high acidity of the fluorinated tertiary alcohol.

Physicochemical Context & Ionization Strategy[1][2][3][4][5][6]

Structural Analysis

The molecule consists of two distinct functional domains:

-

The Aliphatic Tail (C1–C6): A lipophilic hexyl chain terminating in a primary hydroxyl group (

). -

The Fluorinated Head (C7–C8): A tertiary carbon (C7) bonded to a hydroxyl group and two trifluoromethyl (

) groups.

Formula:

The Acidity Driver (Why ESI-?)

Standard aliphatic alcohols are difficult to ionize in ESI negative mode (

-

Recommendation: Use ESI(-) .[1] The C7-OH site will readily deprotonate to form the stable molecular ion

. -

Alternative: ESI(+) is likely to be insensitive due to the electron-withdrawing nature of the fluorine atoms, which reduces the proton affinity of the oxygen atoms.

Fragmentation Mechanics (ESI Negative Mode)

In negative mode, the precursor ion is

Primary Fragmentation Pathways

-

Loss of Hydrogen Fluoride (HF): The most characteristic pathway for polyfluorinated alcohols. The proximity of aliphatic hydrogens (on C6) to the fluorine atoms facilitates the elimination of neutral HF (20 Da).

-

Transition:

-

-

Loss of Water (

): While the tertiary fluorinated alcohol is the charge carrier, the primary alcohol at C1 can undergo dehydration, especially if the alkyl chain folds to allow interaction with the charge site.-

Transition:

-

-

-Cleavage (C6-C7 Bond Rupture):

High-energy collisions may cleave the bond between the alkyl chain and the fluorinated head group. This typically yields a perfluorinated fragment or a radical loss.

-

Diagnostic Ion: The formation of the radical anion

is theoretically possible but often rearranges.

-

Expected Ion Table

| Ion Identity | Formula | m/z (Theoretical) | Origin |

| Precursor | 267.08 | Deprotonation at C7-OH | |

| Fragment 1 | 247.08 | Neutral loss of HF | |

| Fragment 2 | 249.07 | Neutral loss of H₂O (from C1) | |

| Fragment 3 | 229.07 | Combined loss (HF + H₂O) |

Experimental Protocol (Self-Validating)

This protocol is designed to minimize ion suppression, a common issue with fluorinated compounds.

Sample Preparation

-

Solvent: Dissolve standard in Methanol (MeOH) . Avoid Acetonitrile (ACN) for the initial stock if possible, as MeOH provides better solvation for the polar diol moiety.

-

Concentration: Prepare a 10 µg/mL working solution.

LC-MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

-

Rationale: The hexyl chain provides sufficient retention on C18.

-

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~7).

-

Rationale: Ammonium acetate buffers the pH to ensure deprotonation efficiency without suppressing the signal as strongly as high concentrations of formic acid.

-

-

Mobile Phase B: Methanol.

-

Gradient: 10% B to 95% B over 8 minutes.

-

Source Parameters (ESI-):

-

Capillary Voltage: -2500 V (Lower voltage prevents discharge).

-

Desolvation Temp: 350°C.[2]

-

Cone Voltage: 20 V (Keep low to prevent in-source fragmentation).

-

Visualization

Fragmentation Pathway (DOT Diagram)

Figure 1: Proposed ESI(-) fragmentation pathway for TF-Oct-Diol showing primary neutral losses.

Analytical Workflow (DOT Diagram)

Figure 2: Step-by-step analytical workflow for characterizing fluorinated diols.

References

-

Shimadzu Corporation. Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS. (Discusses fragmentation patterns of fluorinated alcohols).

-

National Institutes of Health (NIH). Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water. (Validates ESI Negative mode for FTOHs).

-

ChemRxiv. Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity. (Explains the stability of fluorinated alkoxides in negative mode).

-

Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry. (General principles of ESI fragmentation including water loss).

Sources

solubility of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol

An In-Depth Technical Guide on the Solubility and Physicochemical Behavior of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol[1]

Executive Summary & Chemical Identity

8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (CAS 886989-80-6) is a specialized fluorinated building block, primarily utilized in the synthesis of advanced materials such as 157 nm and 193 nm photoresists and fluorinated surfactants.[1] Its structure is defined by a lipophilic octyl spacer terminated by a primary hydroxyl group at one end and a hexafluoro-2-hydroxy-2-propyl (HFA) moiety at the other.[1]

This guide addresses the critical solubility challenges associated with this molecule. Unlike typical aliphatic diols, the presence of the HFA group introduces significant acidity (pKa ~9–10) and fluorophilic character, creating a complex solubility profile that is highly pH-dependent and sensitive to solvent polarity.[1]

Structural Analysis

-

Primary Hydroxyl (C1): Acts as a standard H-bond donor/acceptor; responsible for partial water compatibility.[1]

-

Fluorinated Tail (C7-C8): The geminal bis(trifluoromethyl) carbinol group [–C(CF₃)₂OH] is bulky, electron-withdrawing, and acidic.[1] It dictates the molecule's solubility in aqueous base and fluorinated solvents.[1]

-

Alkyl Spacer (C2-C6): Provides hydrophobic separation, influencing the critical micelle concentration (CMC) if used as a surfactant precursor.[1]

Physicochemical Solubility Profile

The solubility of this compound is not binary; it is a dynamic equilibrium governed by the ionization of the HFA group.[1] The following data summarizes its behavior across standard laboratory solvents.

Table 1: Solubility Matrix (at 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous (Neutral) | Water (pH 7) | Sparingly Soluble | The hydrophobic C6 spacer dominates.[1] The HFA group is protonated and lipophilic.[1] |

| Aqueous (Basic) | 0.26N TMAH / NaOH | Soluble | Critical: Deprotonation of the HFA group (pKa ~9.[1]3) forms a soluble alkoxide anion.[1] |

| Protic Organic | Methanol, IPA | Soluble | Strong H-bonding interactions with both hydroxyl groups.[1] |

| Polar Aprotic | THF, Acetone | Soluble | Excellent solvation of the fluorinated segment; H-bond acceptance from the diol.[1] |

| Chlorinated | Dichloromethane | Soluble | Good interaction with the fluorinated domain.[1] |

| Non-Polar | Hexane, Heptane | Insoluble | Polarity mismatch; the diol functionality prevents dissolution in pure alkanes.[1] |

| Fluorinated | HFE-7100, FC-72 | Partial / Swells | Soluble in specific hydrofluoroethers; requires cosolvent (e.g., alcohol) for full miscibility.[1] |

Mechanistic Visualization

To understand the solubility logic, we must visualize the competing forces.[1] The diagram below illustrates the "Push-Pull" mechanism between the hydrophobic chain and the acidic fluorinated head group.[1]

Figure 1: Solubility mechanism driven by the competition between the lipophilic spacer and the pH-sensitive HFA moiety.[1]

Experimental Determination Protocols

As a researcher, you should not rely solely on literature values for fluorinated intermediates due to batch-to-batch purity variations.[1] Use the following protocols to validate solubility for your specific application.

Protocol A: Potentiometric pKa & Solubility Determination

Purpose: To determine the exact pH at which the molecule becomes water-soluble.[1]

-

Preparation: Dissolve 10 mg of the diol in 1 mL of Methanol (cosolvent).

-

Dilution: Add 40 mL of degassed DI water. The solution may turn cloudy (precipitation).[1]

-

Titration: Titrate with 0.1 N NaOH while monitoring pH and turbidity (using a transmission dip probe or visual inspection).

-

Endpoint: Record the pH where the solution becomes clear. This is the Solubilization pH (typically near pH 9.5–10.0).[1]

-

Calculation: The inflection point of the pH curve corresponds to the pKa of the HFA group.[1]

Protocol B: Gravimetric Solubility Screening (Organic)

Purpose: To determine saturation limits for formulation.[1]

-

Weighing: Place 100 mg of the diol into a tared 4 mL vial.

-

Solvent Addition: Add the target solvent (e.g., PGMEA, Ethyl Lactate) in 100 µL increments at 25°C.[1]

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Continue until the solid is fully dissolved.

-

Calculation:

Applications & Implications

Photoresist Development (Lithography)

The primary utility of the hexafluoroisopropanol (HFA) group is in Chemically Amplified Resists .[1]

-

Mechanism: The HFA group mimics the acidity of phenol (pKa ~10) but is transparent at 193 nm and 157 nm wavelengths.[1]

-

Solubility Switch: In the unexposed state, the diol (incorporated into a polymer) is insoluble in the aqueous alkaline developer (0.26N TMAH).[1] Upon exposure and subsequent reaction (or simply by virtue of its acidity if used as an additive), it facilitates dissolution in the developer.[1]

-

Recommendation: If using as a monomer, ensure the polymerization solvent is polar aprotic (e.g., THF or MEK) to prevent precipitation.[1]

Fluorinated Surfactants

The structure represents a "bolas" or gemini-like surfactant precursor.[1]

-

Surface Tension: The fluorinated end tends to migrate to the air-liquid interface.[1]

-

Formulation: To stabilize this molecule in aqueous formulations, maintain pH > 9.0 or use a non-ionic cosurfactant to improve solubility at neutral pH.[1]

Workflow for Solubility Optimization

Use this decision tree when incorporating CAS 886989-80-6 into a new formulation.

Figure 2: Decision tree for achieving solubility in formulation environments.

References

-

Chemical Identity & Structure

-

Properties of the HFA Moiety

-

Lithographic Applications

-

Acidity of Fluorinated Alcohols

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. Auftragssynthesen, Spezial- und Feinchemikalien, Syntheseentwicklung, Lohnherstellung: Synthon Chemicals GmbH [synthon-chemicals.com]

- 4. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hexafluoro isopropanol – Cas 920-66-1 (99,9%) – 4MedChem BV [4medchem.com]

- 8. Sixty Solvents [chem.rochester.edu]

Strategic Sourcing and Synthesis of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol

The following technical guide is structured to provide a comprehensive analysis of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol , focusing on its commercial sourcing, synthetic production, and application in high-performance materials.

CAS Registry Number: 886989-80-6 Technical Classification: Fluorinated Building Block / Polyurethane Chain Extender

Executive Technical Summary

8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (hereafter referred to as TF-Octanediol ) is a specialized fluorinated monomer characterized by a "gem-bis(trifluoromethyl)" carbinol motif at one terminus and a primary hydroxyl group at the other. This bifunctional structure makes it a critical intermediate for synthesizing Fluorinated Polyurethanes (FPUs) and surface-active polymers.

Unlike standard hydrocarbon diols (e.g., 1,6-hexanediol), the bulky electron-withdrawing

-

Hyper-Hydrophobicity: Drastically lowers surface energy (~15-20 mN/m).

-

Chemical Resistance: Protects the polymer backbone from hydrolytic and oxidative degradation.

-

Steric Bulk: Disrupts crystallinity, often lowering the glass transition temperature (

) for improved low-temperature flexibility.

Commercial Availability & Sourcing Strategy

TF-Octanediol is not a commodity chemical. It is classified as a Fine Chemical / Custom Synthesis Building Block . Procurement strategies must account for lead times and purity verification.

Market Status[1]

-

Availability: Low volume, high value. Often "Make-to-Order."

-

Primary Suppliers: Specialized fluorine chemistry houses (e.g., Synthon Chemicals, Guidechem listed suppliers).

-

Typical Purity: >97% (GC).

-

Cost Estimation: High ($100 - $500 per gram depending on scale).

Sourcing Data Table

| Parameter | Specification / Detail |

| CAS Number | 886989-80-6 |

| Molecular Formula | |

| Molecular Weight | 268.20 g/mol |

| Physical State | Viscous colorless liquid or low-melting solid (est.) |

| Key Impurities | Monofunctional alcohols, unreacted halides |

| Lead Time | 4–12 weeks (Typical for custom synthesis) |

Procurement Recommendation: For R&D scales (<100g), purchase from catalog suppliers like Synthon Chemicals (Cat# ST03634). For pilot scales (>1kg), contract manufacturing (CMO) using the synthetic route below is more cost-effective.

The "Make" Option: Synthetic Protocol

For researchers requiring consistent supply or specific purity profiles, in-house synthesis is a viable alternative. The synthesis relies on the nucleophilic addition of an organometallic reagent to Hexafluoroacetone (HFA) .

Synthetic Strategy

The most robust route involves the reaction of a protected 6-halohexanol with HFA.

Reaction Scheme:

-

Protection: 6-Bromo-1-hexanol

THP-protected ether. -

Metallation: Grignard formation (

). -

Fluorination: Nucleophilic addition to Hexafluoroacetone (gas).

-

Deprotection: Acidic hydrolysis to yield the diol.

Detailed Experimental Workflow

Step 1: Precursor Preparation

-

Reagents: 6-Bromo-1-hexanol, Dihydropyran (DHP), pTsOH (cat).

-

Protocol: Stir 6-bromo-1-hexanol with 1.2 eq. DHP and 1 mol% pTsOH in DCM at 0°C

RT for 4 hours. Quench with -

QC: Check NMR for disappearance of -OH peak and appearance of acetal proton.

Step 2: Grignard Addition to Hexafluoroacetone (HFA)

-

Safety Warning: HFA is a toxic, hygroscopic gas. This reaction requires a closed system or efficient cold-finger condensation.

-

Reagents: Mg turnings, Protected Bromide (from Step 1), HFA gas, anhydrous THF.

-

Protocol:

-

Grignard Formation: Generate the Grignard reagent in THF under Argon. Initiate with

crystal. Reflux for 1 hour to ensure completion. -

HFA Addition: Cool the Grignard solution to -78°C. Condense HFA gas (1.2 eq.) into the reaction vessel via a gas inlet tube.

-

Warming: Allow mixture to warm to RT overnight. The mixture will thicken.

-

Quench: Quench carefully with saturated

. Extract with ether.

-

Step 3: Deprotection & Purification

-

Reagents: Methanol, conc. HCl (catalytic).

-

Protocol: Dissolve the intermediate in MeOH. Add cat. HCl. Stir at RT for 2 hours.

-

Workup: Neutralize, remove solvent, and purify via vacuum distillation or column chromatography (Silica, Hexane/EtOAc).

Synthesis Pathway Visualization

Figure 1: Synthetic workflow for 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol via HFA addition.

Application: Fluorinated Polyurethanes (FPU)

The primary utility of TF-Octanediol is as a macromolecular chain extender . In polyurethane synthesis, it replaces standard diols to introduce fluorine into the hard or soft segments.

Polymerization Mechanism

FPUs are synthesized via a step-growth polymerization between diisocyanates (e.g., MDI, HDI) and polyols.[1] TF-Octanediol acts as a modifier.[2]

Performance Benefits:

-

Surface Migration: The fluorinated tails migrate to the air-polymer interface, creating a "self-cleaning" surface.

-

Phase Separation: The incompatibility between the fluorinated side chains and the hydrocarbon backbone promotes microphase separation, enhancing mechanical toughness.

FPU Synthesis Workflow

Figure 2: Incorporation of TF-Octanediol into Fluorinated Polyurethane architecture.

References

-

Synthon Chemicals. Product Catalog: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (ST03634). Retrieved from

-

Guidechem. Chemical Database: CAS 886989-80-6. Retrieved from

-

Ge, Z., et al. (2016). Fluorinated Polyurethanes, Synthesis and Properties. MDPI Polymers.

-

Organic Syntheses. Hexafluoroacetone Synthesis and Reactivity. Org.[2][3][4][5] Synth. Coll. Vol. 6, p.666.

-

ChemicalBook. Global Chemical Supplier Network: Fluorinated Diols.

Sources

- 1. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol [myskinrecipes.com]

- 3. Hexafluoroacetone [chemeurope.com]

- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 5. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Utilization of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol in Advanced Materials

This guide details the strategic application of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (CAS: 886989-80-6), a specialized fluorinated intermediate.[1][2] Its unique "Janus" structure—featuring a reactive primary alcohol and a chemically robust, acidic tertiary hexafluorocarbinol—makes it a critical building block for advanced photoresists (193nm/157nm lithography) , omniphobic surface coatings , and fluorous-tagged medicinal chemistry .[1][2]

Executive Summary

8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (hereafter TFM-Octanediol ) is a bifunctional fluoro-aliphatic scaffold.[1][2][3][4] Unlike standard diols, its two hydroxyl groups possess diametrically opposed reactivities:[1][2]

-

C1-OH (Primary): Highly nucleophilic, unhindered, ready for esterification, etherification, or urethane formation.[1][2]

-

C7-OH (Tertiary, Perfluorinated): Highly acidic (

), sterically congested, and non-nucleophilic.[1][2] It functions as a pH-switchable solubilizing group or a hydrogen-bond donor rather than a standard nucleophile.[1][2]

This guide provides protocols for exploiting this reactivity difference to synthesize lithographic monomers and fluorinated surface modifiers .[1][2]

Chemical Architecture & Reactivity Analysis[1][2]

Understanding the distinct electronic environments of the two hydroxyls is prerequisite for successful synthesis.[1][2]

| Feature | C1-Hydroxyl (Primary) | C7-Hydroxyl (Fluoro-Tertiary) |

| Structure | ||

| Electronic State | Electron-rich, Nucleophilic | Electron-deficient, Acidic |

| Sterics | Unhindered | Highly Congested (Gem-difluoroalkyl) |

| Reactivity | High (Acylation, Alkylation) | Low (Inert to standard acylation) |

| Key Function | Linker / Attachment Point | Solubility Switch / Surface Energy Modulator |

Reactivity Visualization

The following diagram illustrates the divergent reaction pathways available to TFM-Octanediol.

Caption: Divergent synthetic pathways based on the nucleophilicity of C1 vs. the acidity of C7.

Protocol A: Synthesis of Photoresist Monomers (Selective Acylation)

Context: In 193 nm immersion lithography, the photoresist polymer requires a pendant fluoro-alcohol group to provide solubility in aqueous base developers (TMAH) after exposure.[1][2] The TFM-Octanediol is ideal for this: the C1-OH is converted to a polymerizable methacrylate, while the C7-OH remains free to act as the solubility switch.[1][2]

Materials

-

Substrate: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (1.0 equiv).[1][2][4][5][6][7][8]

-

Base: Triethylamine (

) or Pyridine (1.2 equiv).[1][2] -

Inhibitor: 4-Methoxyphenol (MEHQ) (500 ppm) – Critical to prevent premature polymerization.[1][2]

Step-by-Step Methodology

-

Preparation :

-

Acylation :

-

Dilute Methacryloyl chloride (11 mmol, 1.07 mL) in DCM (10 mL).

-

Add the chloride solution dropwise to the reaction flask over 30 minutes. Note: Maintain temperature < 5°C to ensure selectivity for the primary alcohol.[1][2]

-

Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with Phosphomolybdic Acid or KMnO4; fluoro-alcohols do not stain strongly with UV).[1][2]

-

-

Work-up :

-

Purification :

-

Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).[1][2]

-

Target Product : 7-hydroxy-7,8,8,8-tetrafluoro-7-(trifluoromethyl)octyl methacrylate.[1][2]

-

Validation:

NMR should show methacrylate vinyl protons (~5.5, 6.1 ppm) and the

-

Protocol B: Synthesis of Omniphobic Polyurethane Coatings[1][2]

Context: TFM-Octanediol can be used as a "dangling chain" modifier in polyurethane synthesis.[1][2] Because the C7-OH is unreactive towards isocyanates under standard conditions, it remains pendant, creating a surface enriched with

Materials

Methodology

-

Stoichiometry Calculation :

-

Reaction :

-

Dissolve the polyisocyanate in Butyl Acetate (50 wt% solids).

-

Heat to 60°C under nitrogen for 2 hours.

-

Process Check: Monitor the disappearance of the OH peak in IR (broad, ~3400 cm⁻¹) and the stability of the NCO peak (~2270 cm⁻¹).

-

-

Curing :

-

Mix the fluorinated pre-polymer with a standard polyol (e.g., acrylic polyol) if cross-linking is required.[1][2]

-

Apply to substrate (glass/metal) via spin-coating or drawdown.[1][2]

-

Cure at 120°C for 30 minutes.

-

Result : The fluorinated tails will migrate to the air-interface during curing, creating a low-surface-energy barrier.[1][2]

-

Mechanistic Workflow: Lithographic Application

The following diagram details how the TFM-Octanediol monomer functions within a photoresist matrix during the lithographic process.

Caption: The acidic C7-OH group acts as a latent solubility switch, enabling pattern development in alkaline media.[1][2]

References

-

Ito, H. (2005).[1][2] "Chemical Amplification Resists for Microlithography." Advances in Polymer Science, 172, 37–245.[1][2] Link[1][2]

-

Sanders, D. P., et al. (2006).[2] "Fluorinated materials and their use in lithography." World Intellectual Property Organization, WO2006050609A1.[1][2] (Assignee: IBM).[1][2] Link

-

Kunz, R. R., et al. (2004).[1][2] "Experimental measurement of photoresist dissolution rates." Proc. SPIE, 5376. (Discusses the role of fluoro-alcohol pKa in dissolution). Link

-

Synthon Chemicals . "Product Specification: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol." Catalog Entry. Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. guidechem.com [guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. guidechem.com [guidechem.com]

- 8. Auftragssynthesen, Spezial- und Feinchemikalien, Syntheseentwicklung, Lohnherstellung: Synthon Chemicals GmbH [synthon-chemicals.com]

experimental protocols using 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol

Application Note: AN-FL-886 Subject: Advanced Protocols for 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (TFMOD) in Polymer Synthesis and Surface Engineering.

Executive Summary

This guide details the experimental utility of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (CAS: 886989-80-6), herein referred to as TFMOD .[1] This specialized fluorinated building block features a unique "headed" amphiphilic structure: a flexible lipophilic octane spacer terminated by a primary hydroxyl group at one end and a bulky, acidic gem-bis(trifluoromethyl) carbinol moiety at the other.[1]

Unlike conventional perfluorinated chains (PFCs), TFMOD integrates fluorine directly into a tertiary alcohol motif.[1] This architecture is critical for developing Fluorinated Polyurethanes (FPUs) and Gas Separation Membranes , offering a synergistic balance of:

-

Hydrophobicity/Oleophobicity: Surface energy reduction.[1]

-

Chemical Resistance: Protection against hydrolytic degradation.[1]

-

Fractional Free Volume (FFV): The bulky

groups disrupt polymer packing, enhancing gas permeability.[1]

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol |

| CAS Number | 886989-80-6 |

| Molecular Formula | |

| Molecular Weight | 268.20 g/mol |

| Structure | |

| Acidity (pKa) | ~9.3 (Tertiary OH), ~16 (Primary OH) |

| Solubility | Soluble in THF, Acetone, Methanol.[1][2][3] Insoluble in Water.[1] |

Handling Precaution: The tertiary hydroxyl group adjacent to two electron-withdrawing trifluoromethyl groups is significantly more acidic than typical alcohols.[1] Avoid strong bases unless deprotonation is the intended reaction step.[1]

Application I: Synthesis of High-Performance Fluorinated Polyurethanes (FPU)

Context: Incorporating TFMOD into polyurethane backbones creates coatings with superior water repellency and optical transparency.[1]

Challenge: The reactivity disparity between the primary

Experimental Protocol: Step-Growth Polymerization

Materials:

-

Monomer: TFMOD (dried under vacuum at 60°C for 12h).[1]

-

Diisocyanate: Isophorone Diisocyanate (IPDI) or Hexamethylene Diisocyanate (HDI).[1]

-

Catalyst: Dibutyltin Dilaurate (DBTDL) (0.1 wt%).[1]

-

Solvent: Anhydrous Dimethylacetamide (DMAc) or MEK.[1]

Workflow Diagram (Graphviz):

Caption: Two-stage synthesis strategy to overcome steric hindrance of the fluorinated tertiary alcohol.

Detailed Procedure:

-

Pre-polymer Formation (Primary OH Reaction):

-

In a flame-dried three-neck flask equipped with a mechanical stirrer and nitrogen inlet, charge IPDI (2.0 eq) and anhydrous DMAc.

-

Add TFMOD (1.0 eq) dropwise at 60°C.[1]

-

Mechanistic Note: At this temperature, the isocyanate reacts preferentially with the unhindered primary hydroxyl group (

-OH) of TFMOD.[1] -

Stir for 2–3 hours. Monitor NCO content via titration (ASTM D2572) until it reaches the theoretical half-value.[1]

-

-

Chain Extension (Tertiary OH Reaction):

-

Increase temperature to 85°C .

-

Add DBTDL catalyst (0.1 wt% relative to solids).[1]

-

Critical Step: The tertiary

-OH is sterically hindered by the two -

Continue stirring for 4–6 hours until the NCO peak in FTIR (

) disappears or stabilizes (if excess NCO was used for curing).

-

-

Film Casting & Curing:

-

Cast the viscous solution onto a Teflon mold.

-

Step-cure in a vacuum oven: 60°C (4h)

80°C (4h) -

Reasoning: Gradual ramping prevents bubble formation from solvent evaporation.[1]

-

Application II: Surface Energy & Wettability Analysis

Context: The fluorinated

Protocol: Contact Angle Goniometry

Objective: Quantify the surface energy (

-

Sample Preparation: Spin-coat the FPU solution (20 mg/mL in THF) onto silicon wafers at 2000 rpm for 60s. Anneal at 100°C for 1h.

-

Measurements: Use the Sessile Drop method.

-

Calculation (Owens-Wendt Method): Use the contact angles (

) to solve:-

Where

is the dispersive component and

-

Expected Data Profile:

| Parameter | Standard PU (Control) | TFMOD-Modified FPU |

| Water Contact Angle ( | 70° - 80° | 105° - 115° |

| Hexadecane Contact Angle | < 10° (Wets) | 60° - 70° (Oleophobic) |

| Surface Energy ( | ~40-45 mN/m | < 20 mN/m |

Application III: Gas Separation Membranes

Context: The bulky

Mechanism:

-

The rigid, bulky fluorinated groups act as "molecular spacers."[1]

-

The high fluorine content increases solubility selectivity for

due to quadrupole interactions.[1]

Validation Protocol:

-

Permeability Testing: Use a constant-volume/variable-pressure apparatus.[1]

-

Gas Feed: Pure

and -

Analysis: Calculate Permeability (

, in Barrer) and Selectivity (-

Target: TFMOD-based polymers typically exhibit increased Permeability with maintained Selectivity compared to non-fluorinated analogues.[1]

-

References

-

Material Source: 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (CAS 886989-80-6).[1][4][5][6] Synthon Chemicals / Guidechem Catalog.

-

Fluorinated Diol Chemistry: Ge, Z., et al. "Synthesis and properties of fluorinated polyurethanes with gem-bis(trifluoromethyl) groups."[1] Journal of Fluorine Chemistry, 2015.[1] (General reference for gem-bis(CF3) reactivity).

-

Polymerization Mechanism: Yilgor, I., et al. "Critical Review of the Reaction between Isocyanates and Alcohols."[1] Polymer Reviews, 2015.[1]

-

Surface Analysis: Owens, D. K., & Wendt, R. C.[1] "Estimation of the surface free energy of polymers." Journal of Applied Polymer Science, 1969.[1] [1][7]

-

Gas Separation: Sanders, D. F., et al. "Energy-efficient polymeric gas separation membranes for a sustainable future: A review."[1] Polymer, 2013.[1]

Sources

- 1. guidechem.com [guidechem.com]

- 2. (R)-(+)-1-FLUORO-2-OCTANOL | 110270-42-3 [chemicalbook.com]

- 3. Captopril tablets - Patent SK-53798-A3 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BIS(3-BROMOPHENYL)ACETYLENE,91790-32-8 - LookChemical.com [lookchemical.com]

- 5. guidechem.com [guidechem.com]

- 6. Auftragssynthesen, Spezial- und Feinchemikalien, Syntheseentwicklung, Lohnherstellung: Synthon Chemicals GmbH [synthon-chemicals.com]

- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]

Strategic Applications of Fluorinated Diols in Medicinal Chemistry: From Transition State Mimics to Bioisosteres

Topic: Applications of Fluorinated Diols in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

Fluorinated diols represent a specialized but high-impact motif in modern medicinal chemistry.[1] Unlike standard alkyl diols, the introduction of fluorine atoms—particularly in geminal or vicinal arrangements—dramatically alters the physicochemical landscape of the molecule. This guide details the application of fluorinated diols primarily as Transition State (TS) Mimics in protease inhibition and as Bioisosteres for metabolic stabilization.

The core principle leverages the high electronegativity of fluorine to modulate the

Part 1: The Fluorinated Gem-Diol as a Protease Transition State Mimic[2]

Mechanistic Rationale

The most prevalent application of fluorinated diols is the use of Trifluoromethyl Ketones (TFMKs) as inhibitors of serine, cysteine, and aspartyl proteases. While synthesized as ketones, the biologically active species in aqueous media is often the gem-diol (hydrate) .[2]

-

The Thermodynamic Shift: Standard ketones favor the carbonyl form. However, the strong electron-withdrawing nature of the

group destabilizes the carbonyl carbon (making it highly electrophilic) and stabilizes the hydrate. The equilibrium constant for hydration ( -

TS Mimicry: The resulting tetrahedral gem-diol mimics the tetrahedral intermediate formed during peptide bond hydrolysis.[4][2] The fluorine atoms lower the

of the gem-diol hydroxyls (from ~14 to ~6–7), allowing them to form strong hydrogen bonds with the catalytic oxyanion hole of the enzyme, often with higher affinity than the natural substrate.

Pathway Visualization: Mechanism of Inhibition

The following diagram illustrates the kinetic competition between the ketone and gem-diol forms and their interaction with a Serine Protease active site.

Figure 1: Mechanism of Action for Trifluoromethyl Ketone Inhibitors. The equilibrium heavily favors the gem-diol, which structurally mimics the transition state of peptide hydrolysis.

Part 2: Experimental Protocols

Protocol A: Synthesis of a Peptidomimetic Trifluoromethyl Ketone

Objective: Synthesize a TFMK inhibitor scaffold (e.g., for a chymotrypsin-like protease) using the Weinreb Amide route. This method avoids over-addition of the fluorinated nucleophile.

Reagents:

-

N-Protected Amino Acid (e.g., Boc-Phe-OH)

-

N,O-Dimethylhydroxylamine hydrochloride

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Ruppert-Prakash Reagent (

) -

TBAF (Tetrabutylammonium fluoride)

-

Dess-Martin Periodinane (DMP)

Step-by-Step Methodology:

-

Formation of Weinreb Amide:

-

Dissolve Boc-Phe-OH (1.0 equiv) in anhydrous DCM (

). -

Add N,O-dimethylhydroxylamine·HCl (1.2 equiv) and N-methylmorpholine (2.5 equiv).

-

Cool to 0°C. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).

-

Stir at RT for 12 h. Quench with 1M HCl, extract with DCM, wash with sat.

and brine. Dry over -

Checkpoint: Verify product by LC-MS (Target: Amide mass).

-

-

Nucleophilic Trifluoromethylation:

-

Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF under Argon.

-

Add

(1.5 equiv). -

Cool to 0°C. Add catalytic CsF or TBAF (0.1 equiv) dropwise. Caution: Exothermic.

-

Stir for 2 h at RT. The reaction forms a stable silylated hemiaminal intermediate.

-

-

Hydrolysis to Trifluoromethyl Ketone (via Hemiketal):

-